Cas no 477889-44-4 ((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide)

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is a synthetic organic compound featuring a conjugated acrylamide core linked to a 4-bromobenzyloxy-substituted phenyl group and a 3-methoxyphenyl amide moiety. Its structural design incorporates electron-rich aromatic systems and a polarizable bromine substituent, enhancing potential reactivity in cross-coupling or nucleophilic substitution reactions. The extended π-conjugation may contribute to UV-visible absorption properties, making it relevant for photochemical studies. The methoxy and bromobenzyloxy groups offer steric and electronic modulation, suggesting utility as an intermediate in medicinal chemistry or materials science. This compound’s well-defined structure allows for precise functionalization, supporting applications in targeted synthesis or as a scaffold for bioactive molecule development.
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide structure
477889-44-4 structure
商品名:(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
CAS番号:477889-44-4
MF:C23H20BrNO3
メガワット:438.313805580139
CID:5264835

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide 化学的及び物理的性質

名前と識別子

    • (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE
    • (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(3-methoxyphenyl)prop-2-enamide
    • (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
    • (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide
    • インチ: 1S/C23H20BrNO3/c1-27-22-4-2-3-20(15-22)25-23(26)14-9-17-7-12-21(13-8-17)28-16-18-5-10-19(24)11-6-18/h2-15H,16H2,1H3,(H,25,26)/b14-9+
    • InChIKey: IHCQXHOXJPAASF-NTEUORMPSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)COC1C=CC(/C=C/C(NC2C=CC=C(C=2)OC)=O)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 496
  • トポロジー分子極性表面積: 47.6
  • 疎水性パラメータ計算基準値(XlogP): 5.3

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
2R-0242-50MG
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
477889-44-4 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
2R-0242-5MG
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
477889-44-4 >90%
5mg
£35.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00899239-1g
(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(3-methoxyphenyl)prop-2-enamide
477889-44-4 90%
1g
¥2401.0 2023-03-25
Key Organics Ltd
2R-0242-1MG
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
477889-44-4 >90%
1mg
£28.00 2025-02-09
Ambeed
A904109-1g
(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(3-methoxyphenyl)prop-2-enamide
477889-44-4 90%
1g
$350.0 2024-08-02
Key Organics Ltd
2R-0242-100MG
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
477889-44-4 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
2R-0242-10MG
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
477889-44-4 >90%
10mg
£48.00 2025-02-09

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide 関連文献

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamideに関する追加情報

Comprehensive Overview of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide (CAS No. 477889-44-4)

The compound (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide, identified by its CAS No. 477889-44-4, is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of propenamide derivatives, which are known for their potential applications in drug discovery and development. The presence of a bromobenzyl moiety and a methoxyphenyl group in its structure makes it a versatile candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

In recent years, the demand for small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. Researchers are particularly interested in compounds like (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide due to their potential to modulate specific biological pathways. For instance, its propenamide backbone is structurally similar to known kinase inhibitors, making it a subject of interest in oncology and inflammation research. The bromine substituent further enhances its binding affinity to certain protein targets, a feature often explored in drug design.

The synthesis of CAS No. 477889-44-4 involves multi-step organic reactions, including etherification and amide coupling, which are well-documented in peer-reviewed literature. Its E-configuration (trans-arrangement of substituents around the double bond) is critical for its biological activity, as stereochemistry often influences molecular interactions. This specificity aligns with the growing trend of stereoselective synthesis in modern pharmaceuticals, where enantiopure compounds are prioritized for reduced off-target effects.

From an industrial perspective, (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is often procured by research institutions and pharmaceutical companies for high-throughput screening (HTS) campaigns. Its unique structure allows it to serve as a chemical probe for identifying novel drug targets. Additionally, the compound’s lipophilicity and molecular weight (calculated to be within the "drug-like" range) make it suitable for lead optimization studies, a key phase in preclinical development.

Environmental and safety considerations are also paramount when handling this compound. While not classified as hazardous, standard laboratory precautions—such as the use of personal protective equipment (PPE) and proper ventilation—are recommended. Its stability under various pH conditions and solubility in organic solvents like DMSO and methanol further facilitate its use in experimental settings.

In summary, CAS No. 477889-44-4 represents a promising scaffold in medicinal chemistry, with applications spanning from target identification to therapeutic development. Its structural features and synthetic accessibility position it as a valuable tool for researchers exploring next-generation therapeutics. As the scientific community continues to prioritize molecular diversity and structure-based drug design, compounds like this will remain at the forefront of innovation.

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